molecular formula C19H15ClN4O4S B2718772 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide CAS No. 1323651-11-1

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2718772
CAS No.: 1323651-11-1
M. Wt: 430.86
InChI Key: JORJCTWKBIXMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide is a recognized small molecule inhibitor identified for its high potency and selectivity against Histone Deacetylase 6 (HDAC6). This compound functions by chelating the zinc ion within the active site of HDAC6, leading to a pronounced accumulation of acetylated α-tubulin without significantly affecting histone acetylation levels, a hallmark of HDAC1-3 inhibition. This selective pharmacological profile makes it an invaluable chemical probe for dissecting the unique biological functions of HDAC6 in various cellular contexts. Research applications are primarily focused on oncology, where HDAC6 inhibition impacts cell motility, protein degradation via the aggresome pathway, and the stress response, potentially offering novel mechanisms to target drug-resistant cancers. Furthermore, its role is being explored in neurodegenerative diseases such as Alzheimer's and Parkinson's, where HDAC6-mediated trafficking of misfolded proteins is a critical pathological component. Investigations also extend to immunology and inflammation, given HDAC6's regulatory role in immune synapse formation and cytokine signaling. The specificity of this inhibitor provides researchers with a precise tool to elucidate the non-histone substrates and tubulin-centric mechanisms governed by HDAC6, advancing the understanding of cell biology and supporting the development of targeted therapeutic strategies.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c20-11-1-3-13-16(7-11)29-18(21-13)22-17(25)9-23-5-6-24(19(23)26)12-2-4-14-15(8-12)28-10-27-14/h1-4,7-8H,5-6,9-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORJCTWKBIXMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H16ClN3O3S\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}

It features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole group, both of which are known for their diverse biological activities. The presence of an imidazolidinone ring enhances its potential as a therapeutic agent.

Research indicates that compounds containing benzo[d][1,3]dioxole derivatives exhibit notable anticancer activity. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that related benzodioxole derivatives can significantly reduce the proliferation of various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating potent cytotoxic effects .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, promoting programmed cell death in cancer cells .
  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at the G2-M phase, which is critical for halting the progression of cancerous cells .

Case Studies

  • HepG2 Cell Line Study : In a study focusing on benzodioxole derivatives, compounds similar to the target molecule exhibited IC50 values as low as 1.54 µM against HepG2 cells, indicating strong anticancer potential compared to standard therapies like doxorubicin (IC50 = 7.46 µM) .
  • Mechanistic Investigations : In vitro studies demonstrated that treatment with benzodioxole derivatives led to significant changes in cell cycle distribution, with a marked decrease in the G1 phase and an increase in the G2-M phase population. This suggests that these compounds effectively disrupt normal cell cycle progression .

Antioxidant Properties

In addition to anticancer activity, the compound's antioxidant properties have been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to cancer progression and other diseases.

  • DPPH Assay : Compounds similar to this compound have shown significant scavenging activity against DPPH radicals, indicating potential protective effects against oxidative damage .

Summary of Biological Activity

Activity TypeObservationsReference
AnticancerIC50 values as low as 1.54 µM in HepG2 cells
Apoptosis InductionActivation of caspases; modulation of Bcl-2
Cell Cycle ArrestG2-M phase arrest observed
AntioxidantSignificant DPPH scavenging activity

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycles Key Substituents Reported Activity/Properties Reference
Target Compound Imidazolidinone, Benzothiazole 6-Cl, Benzo[d][1,3]dioxol-5-yl N/A (Hypothesized enzyme inhibition) -
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole, Benzylacetamide Benzo[d][1,3]dioxol-5-yl IDO1 inhibitor (IC₅₀ = 0.87 µM)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole, Benzothiazole 4-BrPh, Benzodiazol Anticancer (α-Glucosidase inhibition)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Thiadiazole, Benzothiazole 5-NH₂, Thioether linkage COX-2 inhibition (Selectivity > 10x)

Key Observations :

Spectral and Physicochemical Properties

Table 2: Comparative Spectral Data (Hypothetical for Target Compound)

Parameter Target Compound (Predicted) Compound 9c Compound 28
¹H NMR (δ, ppm) 6.8–7.5 (aromatic), 4.3 (CH₂), 3.9 (OCH₂O) 7.2–8.1 (aromatic), 5.2 (OCH₂) 6.7–7.4 (aromatic), 4.6 (CH₂)
Melting Point (°C) 180–185 (estimated) 198–200 Amorphous (no sharp m.p.)
LogP ~3.1 (high Cl, benzodioxol) ~2.8 (Br, triazole) ~2.5 (benzodioxol)

Insights :

  • The chloro substituent and benzodioxol group in the target compound likely increase lipophilicity (LogP) compared to compound 28, enhancing membrane permeability .
  • The crystalline nature of 9c (sharp melting point) contrasts with the amorphous solid form of compound 28, suggesting divergent solubility profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.